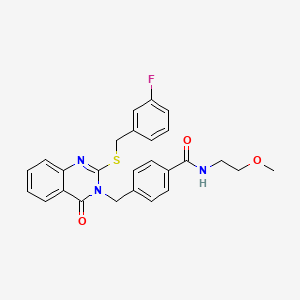

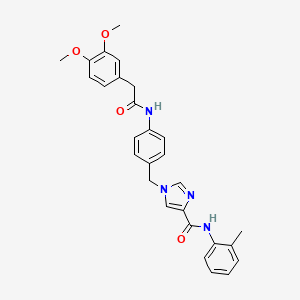

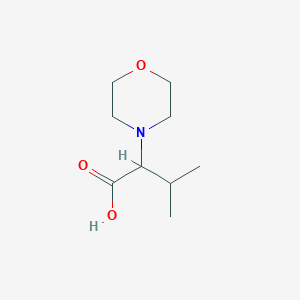

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. The 1,2,4-oxadiazole ring could be formed via cyclization of a suitable precursor . The quinazoline-2,4-dione moiety could be synthesized through condensation reactions . The 3,4-dimethoxyphenyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings would likely result in a planar or near-planar structure. The electron-donating methoxy groups and the electron-withdrawing dione group could create interesting electronic effects within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The oxadiazole ring is known to participate in various chemical reactions . The quinazoline-2,4-dione moiety could undergo reactions at the carbonyl groups . The methoxy groups could be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups could affect its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- Synthesis of Novel Quinazoline Derivatives : This paper by Chioua et al. (2002) discusses the synthesis of quinazoline derivatives, including methods that could be applicable to the compound .

Catalytic Synthesis

Cesium Carbonate Catalyzed Synthesis

: Patil et al. (2008) developed a protocol for synthesizing quinazoline derivatives using cesium carbonate, which might be relevant for the compound's synthesis.

Solvent-Free Synthesis Using Carbon Dioxide

: Mizuno et al. (2007) describe a sustainable, solvent-free synthesis method using carbon dioxide, potentially applicable to this compound.

Photochemical Synthesis

- Photochemical Synthesis : Gakis et al. (1976) explore the photochemical synthesis of related compounds, offering insights into alternative synthesis methods.

Antimicrobial Properties

- Antimicrobial Evaluation of Tetrahydroquinazoline Derivatives : Bhatt et al. (2015) investigate the antimicrobial properties of quinazoline derivatives, suggesting potential biomedical applications.

Inhibitory Activities

Inhibitors of lck Kinase

: Research by Snow et al. (2002) on quinazoline derivatives as inhibitors of lck kinase indicates potential applications in targeting specific enzymes.

Inhibitors of VEGFR2

: Qiao et al. (2015) synthesized quinazoline derivatives with oxadiazole scaffold, demonstrating inhibition of VEGFR2, suggesting potential in cancer treatment.

Herbicidal Activity

- HPPD Inhibitors for Weed Control : He et al. (2020) report on quinazoline derivatives as HPPD inhibitors, indicating their potential as herbicides.

Antitumor Activity

- Antitumor Activity of Quinazolinone Analogues : Al-Suwaidan et al. (2016) explore the antitumor potential of 3-benzyl-4(3H)quinazolinone analogues, highlighting the potential of quinazoline derivatives in cancer treatment.

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "hydrazine hydrate", "acetic anhydride", "sodium acetate", "ethyl acetoacetate", "2-nitrobenzaldehyde", "aniline", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "ethyl chloroformate", "3-aminophenethylamine", "phthalic anhydride", "triethylamine", "acetic acid", "sodium carbonate", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- React 3,4-dimethoxybenzaldehyde with hydrazine hydrate in acetic anhydride and sodium acetate to form 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide", "- Cyclize the hydrazide with sulfuric acid to form 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "Synthesis of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione:", "- React 2-nitrobenzaldehyde with aniline in sulfuric acid to form 2-nitroaniline", "- Reduce 2-nitroaniline with sodium dithionite to form 2,3-diaminotoluene", "- React 2,3-diaminotoluene with ethyl chloroformate to form 2,3-dichlorotoluene", "- React 2,3-dichlorotoluene with 3-aminophenethylamine in the presence of triethylamine to form 7-(3-aminophenethyl)-3-chloro-2,4-dihydroquinazoline", "- React 7-(3-aminophenethyl)-3-chloro-2,4-dihydroquinazoline with phthalic anhydride in acetic acid to form 7-(3-(phthalimido)phenethyl)-3-chloro-2,4-dihydroquinazoline", "- Hydrolyze 7-(3-(phthalimido)phenethyl)-3-chloro-2,4-dihydroquinazoline with sodium hydroxide to form 7-(3-aminophenethyl)-3-hydroxy-2,4-dihydroquinazoline", "- React 7-(3-aminophenethyl)-3-hydroxy-2,4-dihydroquinazoline with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of triethylamine and palladium on carbon catalyst under hydrogen gas to form 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione" ] } | |

CAS-Nummer |

1207032-58-3 |

Produktname |

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione |

Molekularformel |

C26H22N4O5 |

Molekulargewicht |

470.485 |

IUPAC-Name |

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O5/c1-33-21-11-9-17(15-22(21)34-2)23-28-24(35-29-23)18-8-10-19-20(14-18)27-26(32)30(25(19)31)13-12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,27,32) |

InChI-Schlüssel |

RYAMSJRDHSHHPH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2780807.png)

![2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine](/img/structure/B2780813.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2780815.png)

![2-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B2780819.png)